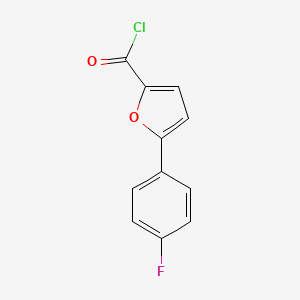

5-(4-Fluorophenyl)furan-2-carbonyl chloride

CAS No.: 380889-69-0

Cat. No.: VC2332682

Molecular Formula: C11H6ClFO2

Molecular Weight: 224.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 380889-69-0 |

|---|---|

| Molecular Formula | C11H6ClFO2 |

| Molecular Weight | 224.61 g/mol |

| IUPAC Name | 5-(4-fluorophenyl)furan-2-carbonyl chloride |

| Standard InChI | InChI=1S/C11H6ClFO2/c12-11(14)10-6-5-9(15-10)7-1-3-8(13)4-2-7/h1-6H |

| Standard InChI Key | LAICLIOPDMJLFC-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C2=CC=C(O2)C(=O)Cl)F |

| Canonical SMILES | C1=CC(=CC=C1C2=CC=C(O2)C(=O)Cl)F |

Introduction

Physical and Chemical Properties

5-(4-Fluorophenyl)furan-2-carbonyl chloride possesses distinctive physical and chemical properties that determine its behavior in various chemical reactions and applications. The compound is defined by its molecular formula C11H6ClFO2 and has a molecular weight of 224.61 g/mol .

| Property | Value |

|---|---|

| Molecular Formula | C11H6ClFO2 |

| Molecular Weight | 224.61 g/mol |

| Physical State | Solid |

| CAS Number | 380889-69-0 |

| European Community (EC) Number | 679-342-3 |

Table 1: Physical properties of 5-(4-Fluorophenyl)furan-2-carbonyl chloride

Chemical Reactivity

The chemical reactivity of 5-(4-Fluorophenyl)furan-2-carbonyl chloride is primarily determined by the presence of the carbonyl chloride group, which is highly reactive toward nucleophiles. This reactivity makes it a versatile reagent for forming various derivatives, including amides, esters, and other carbonyl-containing compounds. The compound is moisture-sensitive, which necessitates careful handling and storage conditions to prevent hydrolysis of the carbonyl chloride group.

The presence of the 4-fluorophenyl group contributes to the electronic properties of the molecule, potentially influencing its reactivity and the properties of derivatives synthesized from it. The fluorine atom, being electronegative, can withdraw electron density from the aromatic system, potentially affecting the reactivity of the carbonyl chloride group and the stability of the resulting derivatives.

Structure and Molecular Characteristics

The molecular structure of 5-(4-Fluorophenyl)furan-2-carbonyl chloride consists of a furan ring, which is a five-membered heterocyclic aromatic compound containing an oxygen atom. The furan ring is substituted at position 5 with a 4-fluorophenyl group and at position 2 with a carbonyl chloride group .

Structural Identifiers

Various structural identifiers are used to precisely describe 5-(4-Fluorophenyl)furan-2-carbonyl chloride in chemical databases and literature:

| Identifier | Value |

|---|---|

| IUPAC Name | 5-(4-fluorophenyl)furan-2-carbonyl chloride |

| Standard InChI | InChI=1S/C11H6ClFO2/c12-11(14)10-6-5-9(15-10)7-1-3-8(13)4-2-7/h1-6H |

| Standard InChIKey | LAICLIOPDMJLFC-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C2=CC=C(O2)C(=O)Cl)F |

| Canonical SMILES | C1=CC(=CC=C1C2=CC=C(O2)C(=O)Cl)F |

| PubChem Compound ID | 2771969 |

Table 2: Structural identifiers for 5-(4-Fluorophenyl)furan-2-carbonyl chloride

Structural Features and Bonding

The structure of 5-(4-Fluorophenyl)furan-2-carbonyl chloride features several important bonding characteristics:

-

The furan ring contains an oxygen atom that contributes two electrons to the aromatic π-system, resulting in a 6π-electron aromatic system.

-

The 4-fluorophenyl group is connected to the furan ring at position 5, creating a biaryl-type system.

-

The carbonyl chloride group at position 2 of the furan ring consists of a carbonyl (C=O) bond and a carbon-chlorine bond, which is relatively weak and susceptible to nucleophilic attack.

These structural features contribute to the compound's chemical behavior and reactivity patterns, making it useful for specific chemical transformations in synthetic organic chemistry.

| P-Code | Precautionary Statement |

|---|---|

| P260 | Do not breathe dust/fume/gas/mist/vapors/spray |

| P264 | Wash hands thoroughly after handling |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection |

| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting |

| P302+P361+P354 | IF ON SKIN: Take off immediately all contaminated clothing. Immediately rinse with water for several minutes |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing |

| P305+P354+P338 | IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

| P316 | Get emergency medical help immediately |

| P321 | Specific treatment (see first aid instructions on label) |

| P363 | Wash contaminated clothing before reuse |

| P405 | Store locked up |

| P501 | Dispose of contents/container according to local/regional/national/international regulations |

Table 3: GHS precautionary statements for 5-(4-Fluorophenyl)furan-2-carbonyl chloride

Related Compounds and Derivatives

Several compounds structurally related to 5-(4-Fluorophenyl)furan-2-carbonyl chloride have been reported in the literature, providing insights into the potential chemistry and applications of this class of compounds.

Structurally Related Compounds

-

5-(4-Fluoro-phenyl)-furan-2-carbaldehyde (CAS: 33342-17-5): This aldehyde derivative is structurally related to 5-(4-Fluorophenyl)furan-2-carbonyl chloride and may serve as a precursor for its synthesis through oxidation followed by conversion to the acid chloride .

-

5-Phenyl-furan-2-carbonyl chloride (CAS: 57489-93-7): This compound lacks the fluoro substituent on the phenyl ring but otherwise has the same core structure as 5-(4-Fluorophenyl)furan-2-carbonyl chloride .

-

5-(4-Chlorophenyl)furan derivatives: These compounds substitute the fluoro group with a chloro group and have been investigated for potential biological activities .

-

5-(Chloromethyl)furan-2-carbonyl chloride (CMFCC): A related compound produced from biomass-derived 5-(chloromethyl)furfural (CMF), which serves as an intermediate for the production of furoate ester biofuels .

Synthetic Derivatives

The synthetic derivatives of 5-(4-Fluorophenyl)furan-2-carbonyl chloride would primarily result from reactions involving the carbonyl chloride group, producing:

-

Amides: R-CO-NH-R' derivatives through reaction with amines

-

Esters: R-CO-O-R' derivatives through reaction with alcohols

-

Hydrolysis products: The corresponding carboxylic acid through reaction with water or base

These derivatives may have diverse applications depending on their specific structures and properties, particularly in pharmaceutical research and development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume